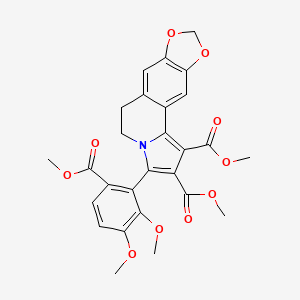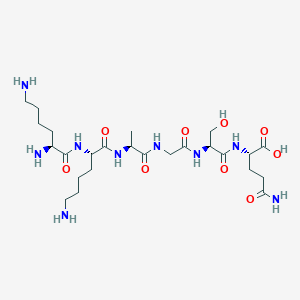
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine is a peptide compound composed of six amino acids: lysine, lysine, alanine, glycine, serine, and glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound can also involve recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli, to produce the peptide. The microorganisms are engineered to express the peptide, which is then purified from the culture medium.
化学反応の分析
Types of Reactions
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while reduction can lead to the cleavage of disulfide bonds.
科学的研究の応用
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
作用機序
The mechanism of action of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide used in clinical practice.
L-Lysyl-L-alanyl-L-glutamine: A tripeptide with similar properties.
特性
CAS番号 |
928326-86-7 |
|---|---|
分子式 |
C25H47N9O9 |
分子量 |
617.7 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H47N9O9/c1-14(31-23(40)16(7-3-5-11-27)33-22(39)15(28)6-2-4-10-26)21(38)30-12-20(37)32-18(13-35)24(41)34-17(25(42)43)8-9-19(29)36/h14-18,35H,2-13,26-28H2,1H3,(H2,29,36)(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H,34,41)(H,42,43)/t14-,15-,16-,17-,18-/m0/s1 |
InChIキー |
JZQOMDMWASLNJZ-ATIWLJMLSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)


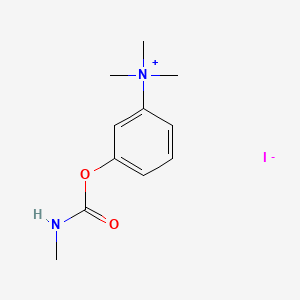
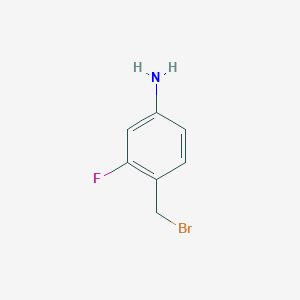
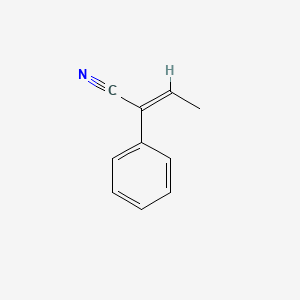
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
